Bornaprin

Übersicht

Beschreibung

Bornaprine is an anticholinergic drug primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis . It is also known by the brand name Sormodrem .

Synthesis Analysis

Bornaprine was first synthesized in 1960 by the German scientist H Haas, under the name Kr 399 . Additional tests revealed that bornaprine was significantly more effective than nicotine at antagonizing choline . Because of its anticholinergic effects, it was intended to help with the symptoms of Parkinson’s .

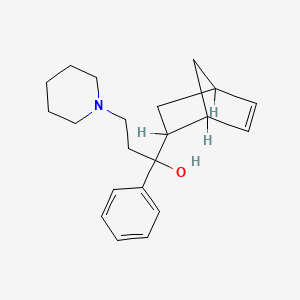

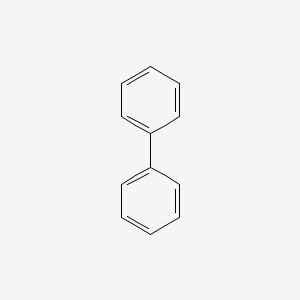

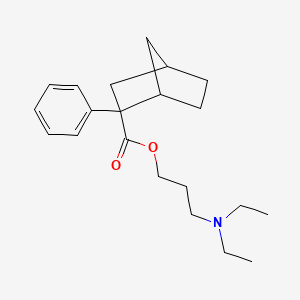

Molecular Structure Analysis

Bornaprine has a chemical formula of C21H31NO2 . Its molecular weight is 329.484 g/mol . The structure of Bornaprine includes a bicyclo[2.2.1]heptane-2-carboxylic acid core, with a 2-phenyl group and a 3-(diethylamino)propyl ester group .

Chemical Reactions Analysis

Bornaprine is an epimeric mixture of exo and endo esters . Its major metabolites have been identified and include: three isomers of monohydroxy-N-desthel-Sormodren, three isomers of monohydroxy-Sormodren and 5-hydroxyl .

Physical And Chemical Properties Analysis

Bornaprine has a density of 1.056 g/cm3 . Its boiling point is 434.3 °C . The compound is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose .

Wissenschaftliche Forschungsanwendungen

Behandlung der Parkinson-Krankheit

Bornaprin ist ein synthetisches Anticholinergikum, das hauptsächlich zur Behandlung der Parkinson-Krankheit eingesetzt wird . Es hat sich gezeigt, dass es viele der wichtigsten Nebenwirkungen von Parkinson, einschließlich Akinese, Sprache, Zittern und psychischen Symptomen, wirksam behandelt .

Behandlung von Hyperhidrose

Neben der Parkinson-Krankheit wurde this compound auch zur Behandlung von Hyperhidrose eingesetzt, einem Zustand, der durch übermäßiges Schwitzen gekennzeichnet ist .

Behandlung von Dyskinesie

This compound ist bei der Behandlung von Dyskinesie indiziert, einer Störung, die unwillkürliche Bewegungen beinhaltet .

Behandlung von Akathisie

This compound wird auch zur Behandlung von Akathisie eingesetzt, einer Bewegungsstörung, die durch ein Gefühl innerer Unruhe und Unfähigkeit, ruhig zu bleiben, gekennzeichnet ist .

Behandlung von Tremor

This compound wurde als sehr potentes Anticholinergikum charakterisiert und weitere klinische Studien haben seine Wirksamkeit bei der Behandlung von Parkinson-Tremor gezeigt .

Einfluss auf den Schlaf

Es gibt Hinweise darauf, dass this compound Schlaf beeinflusst. Es wird vermutet, dass das cholinerge System, mit dem this compound interagiert, an der Entstehung des REM-Schlafs beteiligt ist .

Wirkmechanismus

Bornaprine is a synthetic anticholinergic medication primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis .

Target of Action

Bornaprine is an antimuscarinic agent that nonselectively antagonizes muscarinic acetylcholine receptors, M1 and M2 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system .

Mode of Action

Bornaprine interacts with its targets (M1 and M2 receptors) by binding to them and blocking their action. This antagonistic effect inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by Bornaprine is the cholinergic pathway. By blocking the muscarinic acetylcholine receptors, Bornaprine disrupts the normal functioning of this pathway, leading to a decrease in the activity of the parasympathetic nervous system .

Pharmacokinetics

Bornaprine is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose . It has a half-life of approximately 30 hours, indicating a longer metabolism rate for humans . Single oral doses of Bornaprine are excreted in urine and feces .

Result of Action

The molecular and cellular effects of Bornaprine’s action primarily manifest as a reduction in the symptoms of Parkinson’s disease, including akinesia, language difficulties, tremors, and psychological symptoms . As an anticholinergic drug, Bornaprine may also cause side effects such as dry mouth and constipation .

Action Environment

The action, efficacy, and stability of Bornaprine can be influenced by various environmental factors. For instance, genetic variations can affect how individuals respond to Bornaprine . Additionally, other drugs can interact with Bornaprine, potentially altering its effectiveness or causing adverse effects .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNMABJZSXTKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864944 | |

| Record name | 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20448-86-6 | |

| Record name | Bornaprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20448-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

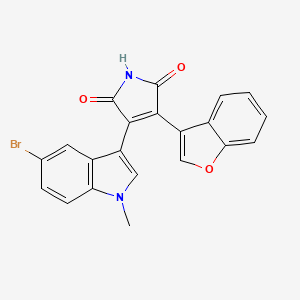

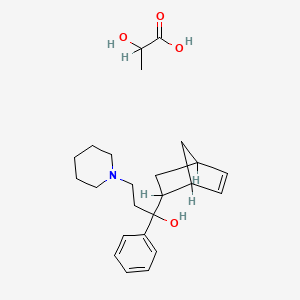

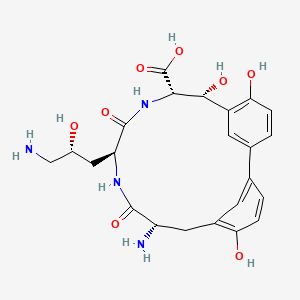

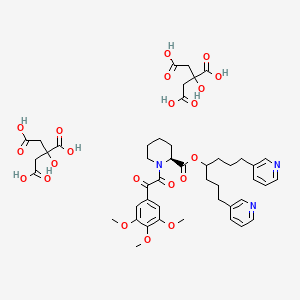

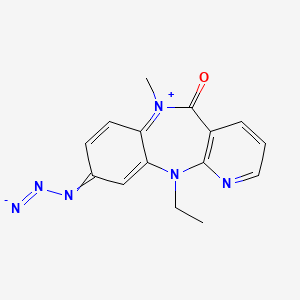

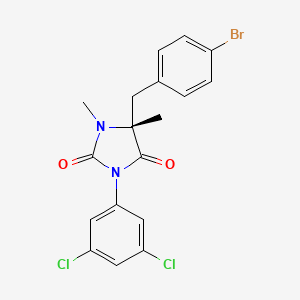

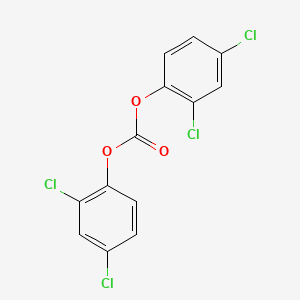

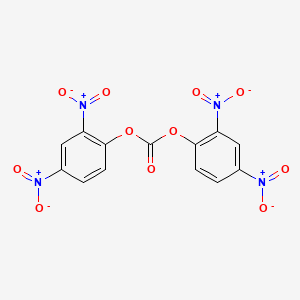

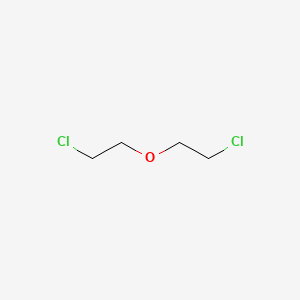

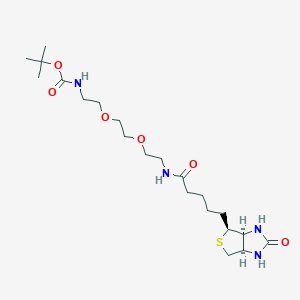

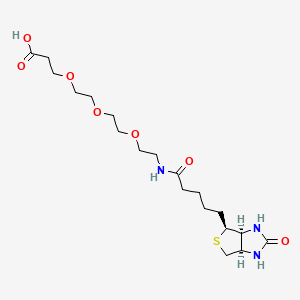

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Bornaprine?

A1: Bornaprine hydrochloride is an anticholinergic drug that exerts its effects by antagonizing the muscarinic acetylcholine receptors. [, ] While the exact mechanism for its anti-tremor effect is not fully understood, it is believed to primarily involve blocking the action of acetylcholine in the central nervous system. [, , ]

Q2: What is the chemical structure of Bornaprine?

A2: Bornaprine is a racemic mixture of exo and endo epimers. The chemical name for Bornaprine hydrochloride is 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate hydrochloride. []

Q3: Are there any known metabolites of Bornaprine, and do they possess similar activity?

A3: Yes, Bornaprine undergoes metabolism, primarily via hydroxylation, in various species including rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the C-5 or C-6 position of the bicyclic ring. [] Studies have shown that the 5-hydroxy metabolite of Bornaprine exhibits comparable antimuscarinic activity to the parent compound in vitro, while other hydroxylated metabolites demonstrate reduced activity. []

Q4: How is Bornaprine metabolized in different species?

A4: In rats, the primary metabolite found in feces is a hydroxylated and sulfate-conjugated product, with substitution occurring at the C5 position of the bicyclic ring in the exo position. [] Other metabolites, such as the sulfate conjugate in the exo position at C6 and N-desethyl derivatives, have also been detected. [] In both dogs and humans, the major metabolites identified were hydroxylated forms of Bornaprine and its N-desethyl derivative, with hydroxylation primarily occurring in the bicyclic ring. []

Q5: What is the pharmacokinetic profile of Bornaprine?

A5: Bornaprine is well-absorbed after oral administration in rats, dogs, and humans. [] Peak plasma levels are typically reached within 1-2 hours in rats and dogs and exhibit a longer half-life in humans (approximately 30 hours) compared to rats (5 hours) and dogs (12 hours). [] Excretion occurs through both urine and feces, with a significant portion being eliminated within five days post-administration. []

Q6: Has Bornaprine demonstrated efficacy in treating conditions other than Parkinson's Disease?

A6: Yes, in addition to its use in Parkinson's disease, Bornaprine has been investigated for its potential therapeutic effects in other conditions. Studies have explored its use in treating localized hyperhidrosis, demonstrating promising results in reducing sweating in affected individuals. [, ] Additionally, Bornaprine has been used to manage hyperhidrosis in the acute phase of spinal cord injury patients. []

Q7: What are the known side effects associated with Bornaprine?

A7: As an anticholinergic drug, Bornaprine may cause common anticholinergic side effects such as dry mouth and constipation. [, ] In some cases, more severe adverse effects, including rhabdomyolysis, have been reported, particularly in patients with Parkinson's disease. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)